2-cyclopentyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-cyclopentyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide is a chemical compound used in scientific research.
Mechanism of Action
Target of Action
Related compounds have been shown to inhibit calcium currents mediated by cav 12 (L-type) channels . These channels play a crucial role in the contraction of heart and smooth muscle, as well as in the regulation of various cellular functions.
Mode of Action
The compound likely interacts with its targets by binding to the Cav 1.2 (L-type) channels, leading to the inhibition of calcium currents . This inhibition can result in changes in cellular functions, particularly those that rely on calcium as a signaling molecule.
Pharmacokinetics
The compound has shown high metabolic stability on human liver microsomes . It also exhibits negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 . These properties suggest that the compound may have good bioavailability and a favorable safety profile.
Result of Action
Related compounds have demonstrated potent anticonvulsant properties in animal models . This suggests that the compound may have potential therapeutic applications in the treatment of conditions such as epilepsy.
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, storage temperature can affect the stability of the compound Additionally, the compound’s efficacy may be influenced by the physiological environment, such as the presence of other drugs or disease states
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopentyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide involves multiple steps. The crucial intermediate, 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide, is an extremely active substance due to the presence of both cyano and carbonyl function clusters (electrophilic sites). These functional groups provide a range of heterocycles, enabling this chemical to react in numerous ways .
Industrial Production Methods: Industrial production methods for this compound are not
Properties
IUPAC Name |
2-cyclopentyl-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c18-13(11-12-3-1-2-4-12)16-7-9-21-10-8-17-14(19)5-6-15(17)20/h12H,1-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCYPOOJMGOJLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCOCCN2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.